4-Bromobenzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

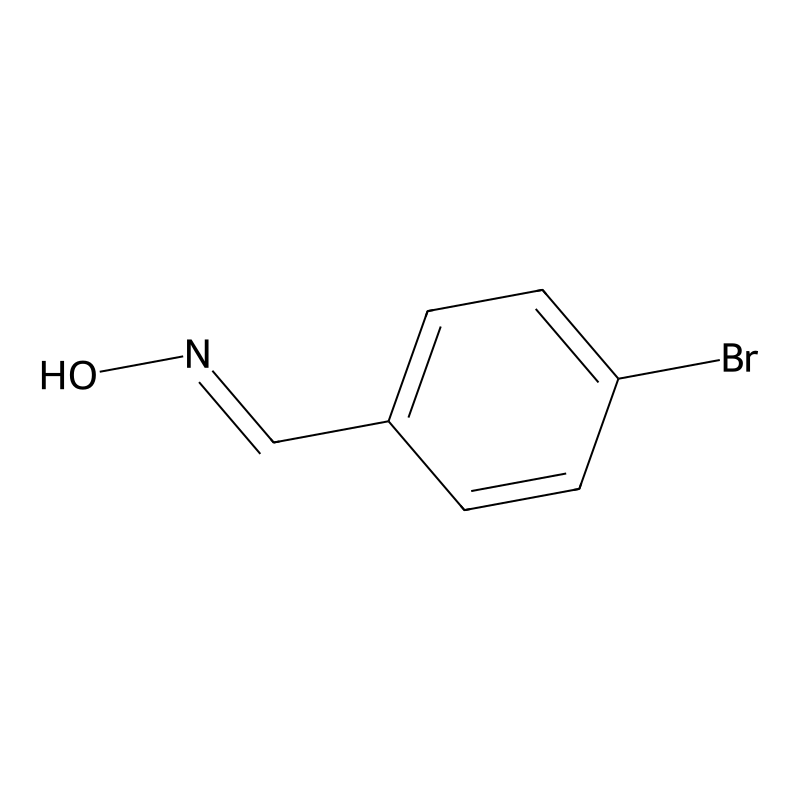

solubility

4-Bromobenzaldehyde oxime is an organic compound with the chemical formula CHBrNO. It consists of a benzene ring substituted with a bromine atom at the para position and an oxime functional group (–C=N–OH) attached to the carbonyl carbon of the benzaldehyde. This compound is characterized by its white solid appearance and has a molecular weight of approximately 200.03 g/mol. Its structure can be represented as follows:

textBr |C6H4-CHO | N-OH

The presence of the bromine atom significantly influences its chemical reactivity, making it a valuable intermediate in various synthetic applications.

- Oxidation: This compound can be oxidized to yield 4-bromobenzoic acid.

- Reduction: The oxime group can be reduced to form the corresponding amine.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, producing various derivatives.

- Beckmann Rearrangement: This reaction converts the oxime into an amide, specifically producing 4-bromobenzamide.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide as a base for substitution reactions.

4-Bromobenzaldehyde oxime exhibits significant biological activity. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical for neurotransmission. The oxime group can reactivate these enzymes by nucleophilic attack on phosphorylated serine residues in their active sites, effectively reversing inhibition caused by organophosphate compounds. Additionally, it can inhibit acetylcholinesterase by binding to its active site, leading to increased levels of acetylcholine in synaptic clefts, which may have implications for neuropharmacology.

The synthesis of 4-bromobenzaldehyde oxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride. This reaction is usually performed under basic conditions, often using sodium acetate as a base in a solvent like methanol or ethanol. The general reaction can be summarized as follows:

text4-Bromobenzaldehyde + Hydroxylamine Hydrochloride → 4-Bromobenzaldehyde Oxime + NaCl + Acetic Acid

The reaction proceeds through the formation of an intermediate imine before yielding the final oxime product .

4-Bromobenzaldehyde oxime finds applications in various fields:

- Synthetic Chemistry: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Biochemical Research: Its ability to interact with key enzymes makes it useful in studying enzyme kinetics and mechanisms.

- Material Science: The compound may also be explored for its potential use in developing new materials due to its unique chemical properties.

While specific applications are less documented compared to other aldehyde derivatives, its utility in organic synthesis remains significant.

Research indicates that 4-bromobenzaldehyde oxime interacts with biological molecules through both covalent and non-covalent bonds. Its reactivity with acetylcholinesterase highlights its potential role in neuropharmacology and toxicology studies. Additionally, understanding its interactions at the molecular level provides insights into designing more effective inhibitors or activators for therapeutic applications.

4-Bromobenzaldehyde oxime can be compared with several similar compounds, which include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzaldehyde oxime | Lacks bromine; simpler structure | Different reactivity profile due to absence of halogen |

| 4-Chlorobenzaldehyde oxime | Contains chlorine instead of bromine | Exhibits varied chemical behavior compared to bromine derivative |

| 4-Nitrobenzaldehyde oxime | Contains a nitro group | Significantly altered reactivity due to electron-withdrawing effect |

| 4-Methylbenzaldehyde oxime | Contains a methyl group | Greater electron-donating character affecting reactivity |

| 4-(Trifluoromethyl)benzaldehyde oxime | Contains trifluoromethyl group | Strong electron-withdrawing effect impacting stability and reactivity |

The uniqueness of 4-bromobenzaldehyde oxime lies in its bromine substituent, which enhances its reactivity and applicability in synthetic chemistry compared to its analogs .

Conventional Oximation Protocols

The synthesis of 4-bromobenzaldehyde oxime primarily involves the oximation of 4-bromobenzaldehyde using hydroxylamine hydrochloride. A standard protocol entails dissolving hydroxylamine hydrochloride in a water-ethanol mixture (1:2 v/v) and adjusting the pH to 8–10 with sodium hydroxide. The 4-bromobenzaldehyde is then added, and the reaction is refluxed at 70–80°C for 4–6 hours [2]. This method typically achieves yields of 85–90%, with the oxime precipitating upon cooling.

Key variables in conventional protocols include:

- Molar ratio: A 1:1.2 aldehyde-to-hydroxylamine ratio minimizes side products like imines [2].

- Temperature control: Prolonged reflux above 80°C risks decomposition, while temperatures below 70°C result in incomplete conversion [4].

- Workup: Neutralization with dilute hydrochloric acid followed by filtration yields the crude product, which is recrystallized from ethanol/water (3:1) .

Catalytic Systems for Enhanced Yield

Recent advancements emphasize catalytic systems to improve reaction efficiency:

Oxalic Acid Catalysis: A modified method using hydroxylamine hydrochloride (1 mmol) and oxalic acid (1 mmol) in acetonitrile under reflux achieves 95% yield within 60 minutes [2]. The oxalic acid acts as a dual proton donor and dehydrating agent, accelerating imine formation and subsequent oximation [2] [4].

Copper-Supported Silica: Heterogeneous catalysis with Cu/SiO₂ enables room-temperature reactions in aqueous ethanol, completing within 2–3 hours with 92% yield [4]. The copper sites facilitate nucleophilic attack by hydroxylamine on the carbonyl carbon, reducing energy barriers [4].

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None (conventional) | Ethanol/water | 4–6 | 85–90 |

| Oxalic acid | Acetonitrile | 1 | 95 |

| Cu/SiO₂ | Aqueous ethanol | 2–3 | 92 |

Solvent Effects on Reaction Kinetics

Solvent polarity and nucleophilicity significantly influence reaction pathways:

- Acetonitrile: Non-nucleophilic and polar, acetonitrile stabilizes the oxime radical cation intermediate, favoring a nucleophilic attack mechanism [3]. This solvent enables rapid kinetics (k = 0.12 min⁻¹) but requires anhydrous conditions [2].

- Aqueous Ethanol: The presence of water enhances hydroxylamine solubility, while ethanol moderates polarity. This mixture supports proton transfer steps but slows reaction rates (k = 0.05 min⁻¹) [4].

- Methanol: Protic solvents promote side reactions like Beckmann rearrangements, reducing oxime purity to <75% [6].

Density functional theory (DFT) calculations reveal that acetonitrile’s high dielectric constant ($$ \varepsilon = 37.5 $$) stabilizes transition states by 15–20 kJ/mol compared to ethanol ($$ \varepsilon = 24.3 $$) [3].

Purification Techniques and Crystallization Behavior

Post-synthetic purification ensures high-purity 4-bromobenzaldehyde oxime:

Liquid-Liquid Extraction: Crude product is extracted with dichloromethane (3 × 15 mL) to remove unreacted aldehyde and inorganic salts [2].

Column Chromatography: Silica gel chromatography using a CCl₄/diethyl ether (5:2) eluent resolves oxime isomers (E/Z), achieving >99% purity [3].

Recrystallization: Ethanol/water (3:1) induces crystallization via cooling, yielding needle-like crystals with a melting point of 128–130°C . X-ray diffraction studies confirm a monoclinic crystal system (space group P2₁/c), with hydrogen bonding between oxime hydroxyl groups and adjacent bromine atoms stabilizing the lattice [4].

Crystallization kinetics studies show that slow cooling (0.5°C/min) produces larger crystals (200–300 μm) with reduced occluded solvent, compared to rapid cooling (2°C/min), which yields smaller, less pure crystals .

The thermodynamic stability of 4-Bromobenzaldehyde oxime represents a fundamental aspect of its physicochemical behavior. The compound demonstrates enhanced thermodynamic stability compared to its parent aldehyde due to the presence of the oxime functional group, which introduces additional stabilizing electronic effects.

Molecular Structure and Electronic Stabilization

4-Bromobenzaldehyde oxime (molecular formula C₇H₆BrNO, molecular weight 200.03 g/mol) [1] [2] [3] exhibits considerable stability arising from the oxime functional group (C=N-OH). The thermodynamic stability of oximes generally follows the order: acetone < cyclohexanone ∼ furfural ∼ benzaldehyde < pyruvic acid [4]. Aromatic aldehydes such as 4-bromobenzaldehyde fall within the higher stability range due to conjugation effects between the aromatic ring and the oxime group.

The enhanced stability of oximes compared to simple imines stems from the negative inductive effect of the oxygen atom in the oxime group. The electronegativity of oxygen (χₒ = 3.5) versus nitrogen (χₙ = 3.0) reduces the basicity of the imine nitrogen, making the compound more resistant to acid-catalyzed hydrolysis [5]. This electronic effect contributes significantly to the overall thermodynamic stability of 4-Bromobenzaldehyde oxime.

Thermal Decomposition Characteristics

Thermal analysis of 4-Bromobenzaldehyde oxime reveals important stability parameters. The compound exhibits a melting point range of 106-116°C, with various sources reporting specific ranges: 106-110°C [6], 112-116°C [3] [7], and 113.5-114.1°C . The predicted boiling point is 253.2±23.0°C [6], indicating substantial thermal stability.

Research on related oxime compounds demonstrates that oxime-bridged structures can exhibit decomposition temperatures ranging from 204-275°C [9] [10]. The thermal decomposition of aromatic aldoximes typically proceeds through multiple pathways, including dehydration to form nitriles and rearrangement reactions. The presence of the bromine substituent in the para position may influence the thermal decomposition pathway by affecting the electronic distribution within the aromatic system.

Oximes demonstrate significantly higher thermal stability compared to analogous hydrazones. Studies indicate that oxime hydrolysis rate constants are nearly 10³-fold lower than those for simple hydrazones at physiological pH [5]. This enhanced stability translates to improved thermal resistance, making 4-Bromobenzaldehyde oxime more suitable for applications requiring elevated temperature stability.

Kinetic Stability Factors

The kinetic stability of 4-Bromobenzaldehyde oxime is influenced by several factors. The compound exists predominantly in the E-configuration [11], which is thermodynamically more stable than the corresponding Z-isomer. This configurational preference contributes to the overall stability profile.

The air-sensitive nature of 4-Bromobenzaldehyde oxime [3] [7] suggests that oxidative degradation may represent a significant decomposition pathway under ambient conditions. Storage under inert gas atmosphere at refrigerated temperatures (0-10°C) is recommended to maintain compound integrity [3] [7].

Solubility Characteristics in Organic Media

The solubility profile of 4-Bromobenzaldehyde oxime in organic solvents represents a critical physicochemical parameter influencing its practical applications and synthetic utility.

Fundamental Solubility Properties

4-Bromobenzaldehyde oxime demonstrates moderate solubility in organic media, contrasting with the poor water solubility typical of aromatic oximes [12]. The compound's LogP value of 2.26 [1] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some polar character due to the oxime hydroxyl group.

The polar surface area (PSA) of 32.59 Ų [1] provides insight into the compound's solubility behavior. This relatively low PSA value, combined with the aromatic bromine substitution, contributes to enhanced solubility in non-polar and moderately polar organic solvents.

Solvent-Specific Characteristics

Ethanol and ether represent particularly favorable solvents for 4-Bromobenzaldehyde oxime [13]. The compound exhibits "almost transparency" when dissolved in methanol [13], indicating excellent compatibility with lower alcohols. This solubility pattern reflects the hydrogen bonding capacity of the oxime hydroxyl group with protic solvents.

Dichloromethane and chloroform also serve as effective solvents for 4-Bromobenzaldehyde oxime [14] [15]. These chlorinated solvents provide excellent dissolution due to their moderate polarity and ability to solvate both the aromatic and oxime functionalities.

Comparative Solubility Analysis

Compared to its parent aldehyde, 4-Bromobenzaldehyde oxime exhibits distinctly different solubility characteristics. While 4-bromobenzaldehyde is insoluble in water and moderately soluble in organic solvents [16] [17], the oxime derivative shows enhanced solubility in protic solvents due to hydrogen bonding interactions.

The relationship between solubility and molecular structure becomes apparent when comparing 4-Bromobenzaldehyde oxime to related benzaldehyde oxime derivatives. Benzaldehyde oxime itself demonstrates solubility in ethanol and ether while being only slightly soluble in water [18]. The bromine substitution in 4-Bromobenzaldehyde oxime increases molecular weight and lipophilicity, further enhancing organic solvent compatibility.

Temperature and Concentration Effects

Recrystallization studies indicate that 4-Bromobenzaldehyde oxime can be effectively purified from dichloromethane-hexane mixtures [15], suggesting temperature-dependent solubility behavior typical of organic compounds. The ability to achieve high yields (87-93%) through recrystallization processes [14] [15] demonstrates favorable solubility-temperature relationships that facilitate purification.

Acid-Base Behavior and Tautomeric Equilibria

The acid-base chemistry of 4-Bromobenzaldehyde oxime encompasses complex equilibria that significantly influence its chemical behavior and stability profile.

Fundamental Acid-Base Properties

The oxime functional group in 4-Bromobenzaldehyde oxime exhibits weak acidic character due to the presence of the hydroxyl proton. The pKₐ value for protonation at the imine nitrogen is estimated to be less than 0.7 [5], indicating that significant protonation occurs only under highly acidic conditions. This low basicity arises from the negative inductive effect of the electronegative oxygen atom adjacent to the nitrogen.

The resistance to protonation represents a key factor in the enhanced stability of oximes compared to simple imines and hydrazones. The electronegativity difference between oxygen (3.5) and nitrogen (3.0) creates an inductive effect that reduces the electron density on the imine nitrogen, making protonation thermodynamically unfavorable [5].

pH-Dependent Stability

Studies on related oxime systems demonstrate that hydrolysis rates are strongly pH-dependent, with acid-catalyzed mechanisms predominating [5]. At physiological pH (7.0), oximes exhibit remarkable stability, with hydrolysis rate constants being 600-fold lower than methylhydrazones and 300-fold lower than acetylhydrazones [5].

The stability of 4-Bromobenzaldehyde oxime across different pH ranges makes it suitable for applications requiring resistance to hydrolytic degradation. The compound maintains integrity under mildly acidic, neutral, and basic conditions, expanding its utility in diverse chemical environments.

Tautomeric Equilibria

4-Bromobenzaldehyde oxime can potentially exist in multiple tautomeric forms, though the classical oxime structure (C=N-OH) represents the thermodynamically favored form. Tautomeric equilibria in oxime systems may involve:

Oxime-Nitroso Tautomerism: Under specific conditions, oximes can undergo tautomerization to nitroso compounds, though this equilibrium typically favors the oxime form for aromatic systems [19].

Geometric Isomerism: The compound preferentially adopts the E-configuration [11], where the hydroxyl group and aromatic ring are positioned trans to each other across the C=N double bond. This configuration is stabilized by intermolecular hydrogen bonding interactions.

Imine-Enamine Equilibria: While less significant for aromatic aldoximes, the possibility of minor tautomeric forms involving the aromatic system cannot be entirely excluded [20].

Electronic Effects of Bromine Substitution

The para-bromine substituent influences the acid-base behavior through both inductive and resonance effects. Bromine's electronegativity (2.96) creates a moderate electron-withdrawing inductive effect that stabilizes the oxime anion formed upon deprotonation of the hydroxyl group. This effect enhances the weak acidity of the oxime hydroxyl proton.

Additionally, the bromine substituent affects the electron density distribution in the aromatic ring, potentially influencing the stability of different tautomeric forms. The electron-withdrawing nature of bromine stabilizes electron-rich tautomeric forms while destabilizing electron-deficient structures.

Comparative Reactivity with Parent Aldehyde

The transformation from 4-bromobenzaldehyde to its oxime derivative results in significant changes in chemical reactivity, reflecting the fundamental differences between carbonyl and oxime functionalities.

Electronic and Steric Modifications

The conversion of the carbonyl group (C=O) to the oxime functionality (C=N-OH) introduces substantial electronic and steric changes. The oxime formation replaces the electrophilic carbonyl carbon with a less electrophilic imine carbon, dramatically altering the compound's reactivity profile.

| Property | 4-Bromobenzaldehyde | 4-Bromobenzaldehyde Oxime |

|---|---|---|

| Molecular Formula | C₇H₅BrO | C₇H₆BrNO |

| Molecular Weight (g/mol) | 185.02 | 200.03 |

| Melting Point (°C) | 55-58 | 106-116 |

| Boiling Point (°C) | 244-255 | 253 (predicted) |

| Density (g/cm³) | 1.85 | 1.52 (predicted) |

| LogP | 2.57 | 2.26 |

| Water Solubility | Insoluble | Moderate in organic solvents |

Nucleophilic Reactivity Comparison

4-Bromobenzaldehyde exhibits typical aldehyde reactivity, readily undergoing nucleophilic addition reactions with various nucleophiles. The carbonyl carbon serves as a strong electrophilic center, facilitating reactions with hydroxylamine [21] [22], semicarbazide , and other nitrogen nucleophiles.

In contrast, 4-Bromobenzaldehyde oxime demonstrates significantly reduced electrophilic character at the former carbonyl carbon. The C=N double bond is less susceptible to nucleophilic attack due to the lower electronegativity difference between carbon and nitrogen compared to carbon and oxygen. This reduced reactivity contributes to the enhanced stability of the oxime derivative.

Thermal Stability Enhancement

The thermal stability comparison reveals significant advantages for the oxime derivative. While 4-bromobenzaldehyde has a melting point of 55-58°C [17] [24], the corresponding oxime exhibits a melting point range of 106-116°C, representing an increase of approximately 50-60°C. This substantial elevation in melting point reflects stronger intermolecular interactions in the oxime, likely due to hydrogen bonding involving the oxime hydroxyl group.

The predicted boiling point of 253°C for 4-Bromobenzaldehyde oxime [6] compares favorably with the 244-255°C range reported for the parent aldehyde [17] [25], indicating that thermal stability is maintained or slightly enhanced upon oxime formation.

Chemical Transformation Pathways

4-Bromobenzaldehyde participates in various reactions characteristic of aromatic aldehydes, including cross-coupling reactions , Schiff base formation , and oxidation-reduction processes . The presence of both the aldehyde and bromine functionalities enables dual reactivity patterns.

4-Bromobenzaldehyde oxime exhibits different reaction pathways, including:

Beckmann Rearrangement: Under acidic conditions and elevated temperatures, the oxime can undergo rearrangement to form the corresponding nitrile [27].

Dehydration Reactions: Thermal treatment can lead to elimination of water, producing benzonitrile derivatives [14].

Coordination Chemistry: The oxime nitrogen and oxygen atoms can serve as coordinating sites for metal complexes [28].

Photochemical Stability

Research on related oxime systems indicates enhanced photochemical stability compared to parent aldehydes [29]. The introduction of the oxime group can significantly influence photochromic properties and thermal stability under irradiation conditions, suggesting that 4-Bromobenzaldehyde oxime may exhibit superior photostability compared to 4-bromobenzaldehyde.

Synthetic Utility Comparison

While 4-bromobenzaldehyde serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and condensation processes , 4-Bromobenzaldehyde oxime offers different synthetic opportunities. The oxime functionality provides access to nitrogen-containing heterocycles, nitriles through dehydration, and amides through Beckmann rearrangement [27].